molecular formula C12H18ClNO B3395639 Pentedrone hydrochloride CAS No. 879669-95-1

Pentedrone hydrochloride

Cat. No. B3395639
M. Wt: 227.73 g/mol
InChI Key: MACVVBRQAPNUKT-UHFFFAOYSA-N
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Description

Pentedrone hydrochloride, also known as α-methylaminovalerophenone, is a stimulant of the cathinone class . It has been sold as a designer drug and has been found since 2010 as an ingredient in a number of “bath salt” mixes sold as legal highs .


Synthesis Analysis

The hydrochloride salts of buphedrone and pentedrone, two new designer drugs, have recently been identified in shipments destined for Canada . To confirm their identities, reference materials for these methcathinone analogues have been synthesized .


Molecular Structure Analysis

The molecular structure of Pentedrone hydrochloride has been characterized by FTIR, FT-Raman, 1 H NMR, 13 C NMR, GC/MS, and ESI-HRMS .


Chemical Reactions Analysis

The hydrochloride salts of buphedrone and pentedrone have been synthesized and characterized by FTIR, FT-Raman, 1 H NMR, 13 C NMR, GC/MS, and ESI-HRMS .

Scientific Research Applications

Analytical Characterization and Detection

  • A study by Maheux and Copeland (2012) synthesized reference materials for pentedrone hydrochloride and provided comprehensive characterization using various analytical techniques such as FTIR, FT-Raman, ¹H NMR, ¹³C NMR, GC/MS, and ESI-HRMS. This analytical groundwork facilitates the identification and quantification of pentedrone in forensic analysis Maheux & Copeland, 2012.

  • Another significant contribution by Westphal et al. (2012) discusses the mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data of pentedrone, aiding in the structure elucidation of this synthetic cathinone. Their research also identified cathinone synthesis by-products, expanding the analytical detection capabilities for pentedrone and related substances Westphal et al., 2012.

Metabolic and Toxicokinetic Studies

  • Research by Silva et al. (2022) explored the enantioselectivity of pentedrone and its metabolic profiling in human hepatocyte-like cells, revealing differential cytotoxic effects and metabolic pathways among its enantiomers. This study is crucial for understanding the hepatic effects and potential toxicities associated with pentedrone exposure Silva et al., 2022.

Pharmacological and Behavioral Effects

  • An investigation into the reinforcing and locomotor effects of pentedrone in rats by Javadi-Paydar et al. (2017) provided insights into the drug's potential for abuse, highlighting its impact on the dopaminergic system and behavioral responses. This study contributes to the understanding of the addictive properties of synthetic cathinones like pentedrone Javadi-Paydar et al., 2017.

Implications for Forensic and Toxicological Sciences

  • The identification and analytical characterization of pentedrone among other synthetic cathinones by Liu et al. (2017) enhance forensic toxicology's capability to detect and study new psychoactive substances. Providing detailed analytical data assists in the ongoing effort to monitor and regulate the presence of such compounds in legal and illicit drug markets Liu et al., 2017.

Future Directions

Most of the newly developed synthetic cathinones can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts . Although it appears that some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .

properties

IUPAC Name

2-(methylamino)-1-phenylpentan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11,13H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACVVBRQAPNUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentedrone hydrochloride

CAS RN

879669-95-1
Record name Pentedrone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879669951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTEDRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O7WP2IF5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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